BENZYLAMINE, p-CHLORO-N-METHYL-N-NITROSO-
Overview
Description
Benzylamine, p-chloro-N-methyl-N-nitroso-: is an organic compound that belongs to the class of phenylmethylamines It consists of a benzyl group attached to an amine functional group, with additional substituents including a chlorine atom, a methyl group, and a nitroso group
Preparation Methods
Synthetic Routes and Reaction Conditions:
N-Benzylmethylamine Synthesis: This compound can be synthesized from N-benzylidenemethylamine through a reduction process.
Industrial Production Methods: Industrially, benzylamine derivatives are often produced through the reaction of benzyl chloride with ammonia or through the reduction of benzonitrile using catalysts like Raney nickel.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Benzylamine derivatives can undergo oxidation reactions to form corresponding nitroso compounds.
Substitution: Substitution reactions involving benzylamine derivatives often occur at the amine group.
Major Products:
Oxidation: Formation of nitroso derivatives.
Reduction: Conversion to corresponding amines.
Substitution: Formation of N-alkylated benzylamines.
Scientific Research Applications
Chemistry:
Biology and Medicine:
Drug Development: Benzylamine derivatives are explored for their potential as therapeutic agents, particularly in the treatment of neurological disorders.
Biochemical Research: They are used in studies involving enzyme inhibition and receptor binding.
Industry:
Mechanism of Action
The mechanism of action of benzylamine, p-chloro-N-methyl-N-nitroso- involves its interaction with molecular targets such as enzymes and receptors. The nitroso group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of enzyme activity . Additionally, the compound can interact with receptors in the nervous system, affecting neurotransmitter release and signal transduction pathways .
Comparison with Similar Compounds
N-Methylbenzylamine: Similar in structure but lacks the nitroso and chlorine substituents.
Benzylamine: The parent compound without any additional substituents.
N-Benzyl-N-methylamine: Similar but without the nitroso group.
Uniqueness:
Properties
IUPAC Name |
N-[(4-chlorophenyl)methyl]-N-methylnitrous amide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN2O/c1-11(10-12)6-7-2-4-8(9)5-3-7/h2-5H,6H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFCRWXIWWMFTFP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=C(C=C1)Cl)N=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2O | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30233086 | |
Record name | Benzylamine, p-chloro-N-methyl-N-nitroso- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30233086 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.62 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
84174-22-1 | |
Record name | N-Nitroso-N-(4-chlorobenzyl)methylamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084174221 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzylamine, p-chloro-N-methyl-N-nitroso- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30233086 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-NITROSO-N-(4-CHLOROBENZYL)METHYLAMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SVF6HA7QJF | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.